Metixene hydrochloride is derived from 1-methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine, with a chemical formula of and a CAS number of 7081-40-5. It falls under the broader category of antiparkinsonian agents and is classified as an anticholinergic drug, which works by blocking muscarinic receptors in the nervous system .
The synthesis of metixene hydrochloride involves several steps, typically starting from thiosalicylic acid. Here is a detailed synthesis method:
Metixene hydrochloride has a complex molecular structure characterized by several functional groups:
The structural representation can be depicted using SMILES notation: Cl.CN1CCCC(CC2C3=CC=CC=C3SC3=CC=CC=C23)C1
.
Metixene hydrochloride undergoes various chemical reactions primarily related to its interactions with biological systems:
The mechanism of action for metixene hydrochloride primarily involves antagonism at muscarinic acetylcholine receptors:
Metixene hydrochloride exhibits several notable physical and chemical properties:
Metixene hydrochloride has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2